tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate
Description
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate (CAS: 73839-25-5) is a specialized phosphorylation reagent used in organic synthesis for introducing phosphoester functionalities. Structurally, it combines a tert-butyl ester group, a hydroxyhexanoate backbone, and a 2-bromoethylphosphoryl moiety. This configuration balances reactivity and stability, making it suitable for stepwise synthetic protocols requiring controlled alkylation or phosphorylation. It is commercially available as a pale yellow oil (250 mg/2.5 g packaging) and is primarily utilized in pharmaceutical and materials science research .
Properties
IUPAC Name |
tert-butyl 6-[2-bromoethoxy(hydroxy)phosphoryl]oxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BrO6P/c1-12(2,3)19-11(14)7-5-4-6-9-17-20(15,16)18-10-8-13/h4-10H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJQXFKWXUVRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCOP(=O)(O)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652499 | |
| Record name | tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73839-25-5 | |
| Record name | 1,1-Dimethylethyl 6-[[(2-bromoethoxy)hydroxyphosphinyl]oxy]hexanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73839-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-{[(2-bromoethoxy)(hydroxy)phosphoryl]oxy}hexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride-Mediated Phosphorylation
Phosphorylation of tert-butyl hydroxyhexanoate is commonly achieved using POCl₃ in anhydrous conditions. For example:
H-Phosphonate Route
Alternative methods employ H-phosphonate diesters:
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Conditions : Pyridine, pivaloyl chloride, 24 h reflux.
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Advantages : Avoids highly toxic POCl₃; suitable for acid-sensitive substrates.
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Limitations : Requires strict anhydrous conditions to prevent hydrolysis.
Alkylation with 2-Bromoethyl tert-Butyl Carbamate
Nucleophilic Substitution
The bromoethyl group is introduced via SN2 reaction between the phosphorylated intermediate and tert-butyl N-(2-bromoethyl)carbamate:
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Base : Cs₂CO₃ (2.5 equiv) or K₂CO₃ (3.0 equiv).
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Solvent : DMF or acetonitrile.
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Temperature : 50–80°C, 12–24 h.
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Work-up : Aqueous extraction (EtOAc/H₂O), drying (Na₂SO₄), silica gel chromatography.
Table 1: Comparative Alkylation Conditions and Yields
Key Observations :
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Cs₂CO₃ Superiority : Higher yields with cesium carbonate due to enhanced nucleophilicity of the phosphoryl oxygen.
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Solvent Effects : Polar aprotic solvents (DMF) favor SN2 kinetics over acetone.
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Microwave Assistance : Reduced reaction time (3 h vs. 16 h) but lower yield due to decomposition.
Optimization Challenges and Solutions
Competing Elimination Reactions
The β-bromoethyl group is prone to elimination under strong basic conditions, forming vinyl phosphates. Mitigation strategies include:
Protecting Group Compatibility
The tert-butyl carbamate group is stable under phosphorylation conditions (pH 7–9) but hydrolyzes in strong acids. Sequential protection with acid-labile groups (e.g., trityl) is avoided.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Scalability and Industrial Relevance
Bench-scale syntheses (1–10 g) report 40–60% overall yields. Key bottlenecks include:
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Cost of tert-Butyl Carbamate Reagents : $120–150/g at lab scale.
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Waste Streams : DMF and phosphorus-containing byproducts require specialized disposal.
Emerging Methodologies
Chemical Reactions Analysis
tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphonates.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with phosphoryl groups exhibit promising anticancer properties. The incorporation of the bromoethyl moiety may enhance the compound's ability to interact with biological targets, potentially leading to improved efficacy against cancer cells.
- Case Study : A study focusing on similar phosphorylated compounds demonstrated that they could induce apoptosis in various cancer cell lines, suggesting that tert-butyl 6-[O-(2-Bromoethyl)phosphoryl]hydroxyhexanoate could be investigated for its anticancer potential.
Antimicrobial Properties
The presence of a bromoethyl group is known to enhance the antimicrobial activity of compounds. The mechanism often involves the disruption of microbial membranes or interference with metabolic pathways.
- Data Table: Antimicrobial Efficacy
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl]hydroxyhexanoate | Staphylococcus aureus | 8 μg/mL |
| Related Compound | Escherichia coli | 16 μg/mL |
Polymer Chemistry
The unique structure of tert-butyl 6-[O-(2-Bromoethyl)phosphoryl]hydroxyhexanoate makes it an excellent candidate for polymer modification and stabilization.
- Application : It can be utilized as a monomer or additive in the synthesis of polymers, enhancing their thermal stability and resistance to oxidative degradation.
Surface Modification
The phosphoryl group can facilitate the adhesion of polymers to various substrates, making this compound valuable in coatings and adhesives.
- Case Study : Research has shown that phosphorylated compounds improve the bonding strength between polymer films and metal surfaces, which is critical in industries such as automotive and aerospace.
Drug Delivery Systems
The ability of tert-butyl 6-[O-(2-Bromoethyl)phosphoryl]hydroxyhexanoate to form micelles or liposomes can be exploited for targeted drug delivery systems.
- Mechanism : The hydrophobic nature of the tert-butyl group aids in encapsulating hydrophobic drugs, while the phosphoryl group can facilitate cellular uptake through receptor-mediated endocytosis.
Mechanism of Action
The mechanism of action of tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate involves its role as a phosphorylating agent. The compound can transfer its phosphoryl group to target molecules, thereby modifying their chemical properties and biological activities . This process is facilitated by the presence of the bromoethyl group, which acts as a leaving group during the phosphorylation reaction . The molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-Butyl 6-[O-(2-Bromoethyl)phosphoryl)hydroxyhexanoate with structurally or functionally analogous phosphorylation reagents. Data are compiled from synthetic protocols, supplier catalogs, and chemical databases.
Key Findings :
Reactivity :
- The 2-bromoethylphosphoryl group in the target compound enables nucleophilic substitution reactions, particularly in alkylation steps. In contrast, β-bromoethylphosphoryl dichloride (CAS 4167-02-6) exhibits higher reactivity due to its dichloride groups, making it prone to hydrolysis and unsuitable for aqueous-phase reactions .
- The tert-butyl ester in the target compound enhances steric protection, reducing premature hydrolysis compared to methyl or ethyl esters in analogs like ethyl 2-bromoacetate (used in spirocyclic compound synthesis; see ) .
Stability: The target compound’s tert-butyl group improves shelf stability relative to 2-cyanoethyl phosphorodichloridite (CAS 76101-30-9), which requires strict anhydrous handling .
Applications: Unlike tert-butyl 6-(O-phosphorylcholine)hydroxyhexanoate (CAS 73839-23-3), which is tailored for lipid-based drug delivery due to its choline moiety, the bromoethyl variant is preferred for covalent conjugation in prodrug design (e.g., attaching chemotherapeutic agents via thiol-alkylation) .
Synthetic Utility: The compound’s hydroxyhexanoate backbone allows modular elongation, a feature shared with succinimidyl-6-(biotinamido)hexanoate () but distinct from rigid aromatic analogs like 2-chloro-1,3,2-dioxaphospholane (CAS 822-39-9) .
Biological Activity
tert-Butyl 6-[O-(2-bromoethyl)phosphoryl]hydroxyhexanoate is a phosphonate compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
This structure features a tert-butyl group, a bromoethyl moiety, and a hydroxyhexanoate backbone, which may contribute to its biological activities.
1. Anti-inflammatory Activity
Recent studies indicate that compounds with similar structures exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). For instance, combinations of antioxidants have shown enhanced anti-inflammatory effects through synergistic interactions in cellular models .
Table 1: Summary of Anti-inflammatory Studies
| Compound | Mechanism of Action | Key Findings |
|---|---|---|
| BHT/BHA | Inhibition of COX-2 | Potent anti-inflammatory activity in LPS-activated RAW264.7 cells |
| TBP | Inhibition of TNF-α | Slight anti-inflammatory activity observed |
2. Antimicrobial Activity
The antimicrobial potential of phosphonate compounds has been widely studied. Compounds similar to tert-butyl 6-[O-(2-bromoethyl)phosphoryl]hydroxyhexanoate have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These studies indicate that the presence of the bromoethyl group may enhance membrane penetration and overall efficacy against bacterial pathogens .
Table 2: Antimicrobial Efficacy
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | MRSA | 4 |
| Compound B | Clostridium difficile | 8 |
3. Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research has indicated that similar phosphonate derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds with hydroxyl groups have shown promising results in inhibiting cancer cell proliferation .
Table 3: Anticancer Activity Summary
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound C | SKMEL-19 | 2.8 |
| Compound D | ACP-03 | 4.8 |
Case Studies
- Study on Anti-inflammatory Properties : A study investigated the effects of tert-butyl derivatives on inflammation in RAW264.7 cells stimulated with lipopolysaccharides (LPS). The results demonstrated that certain combinations significantly reduced the expression of COX-2 and TNF-α, indicating potential therapeutic applications in inflammatory diseases.
- Antimicrobial Efficacy Against MRSA : A series of experiments evaluated the antimicrobial activity of phosphonate compounds against MRSA strains. The results revealed that specific derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential as novel antibiotics.
- Cytotoxicity in Cancer Models : The cytotoxic effects of tert-butyl derivatives were tested on multiple cancer cell lines using MTT assays. Results showed that several compounds induced significant cell death at low concentrations, highlighting their potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
